2-Methyl-4-nitrophenyl isocyanate
Overview
Description
2-Methyl-4-nitrophenyl isocyanate, also known as 1-isocyanato-2-methyl-4-nitrobenzene, is an aryl isocyanate. This compound is characterized by the presence of an isocyanate group (N=C=O) attached to a benzene ring substituted with a methyl group and a nitro group. It is used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .
Preparation Methods
2-Methyl-4-nitrophenyl isocyanate can be synthesized through several methods:
Phosgenation of Amines: This method involves the reaction of an amine with phosgene (COCl2) to produce the isocyanate.
Oxidation of Isonitriles: This method uses dimethyl sulfoxide (DMSO) as the oxidant and trifluoroacetic anhydride as the catalyst to convert isonitriles to isocyanates.
Rearrangement Reactions: Several rearrangement reactions, such as the Curtius rearrangement, Schmidt reaction, and Lossen rearrangement, can be used to produce isocyanates from acyl azides, carboxylic acids, and hydroxamic acids, respectively.
Chemical Reactions Analysis
2-Methyl-4-nitrophenyl isocyanate undergoes various chemical reactions:
Reaction with Nucleophiles: Isocyanates are electrophilic and react with nucleophiles such as water, alcohols, and amines.
Formation of Urethanes: Reaction with alcohols forms urethanes (carbamates), which are catalyzed by tertiary amines or metal salts.
Formation of Substituted Ureas: Reaction with primary or secondary amines produces substituted ureas.
Scientific Research Applications
2-Methyl-4-nitrophenyl isocyanate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Material Science: It is used in the production of polyurethanes, which are important materials in the manufacture of foams, coatings, adhesives, and elastomers.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitrophenyl isocyanate involves its reactivity as an electrophile. The isocyanate group (N=C=O) reacts with nucleophiles, leading to the formation of various products such as urethanes and ureas. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
2-Methyl-4-nitrophenyl isocyanate can be compared with other similar compounds:
4-Methyl-2-nitrophenyl isocyanate: This compound has the same molecular formula but different positions of the methyl and nitro groups on the benzene ring.
2-Methoxy-4-nitrophenyl isocyanate: This compound has a methoxy group instead of a methyl group on the benzene ring.
4-Nitrophenyl isocyanate: This compound lacks the methyl group and has only the nitro group on the benzene ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions on the benzene ring.
Properties
IUPAC Name |
1-isocyanato-2-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-4-7(10(12)13)2-3-8(6)9-5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCFUPBIPMLIPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401678 | |
Record name | 2-Methyl-4-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56309-59-2 | |
Record name | 2-Methyl-4-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-4-nitrophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.